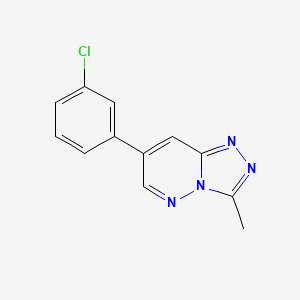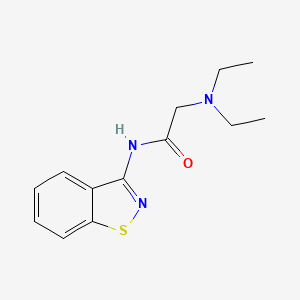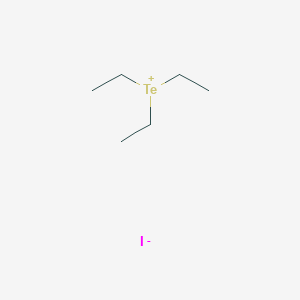![molecular formula C15H13N5O5 B14329103 N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide CAS No. 101102-36-7](/img/structure/B14329103.png)
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitrophenyl group, which imparts distinct reactivity and functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-acetamidobenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The specific steps are as follows :
- Dissolve 2,4-dinitrophenylhydrazine (1 mmol, 198.1 mg) in ethanol (20 ml).
- Add 4-acetamidobenzaldehyde (1 mmol, 122.1 mg) to the solution.
- Reflux the mixture at 338 K for 4 hours.
- Remove the solvent and recrystallize the solid product from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide undergoes several types of chemical reactions, including:
Condensation Reactions: The compound can react with aldehydes and ketones to form hydrazones.
Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and nucleophiles.
Conditions: Reactions are typically carried out in organic solvents such as ethanol, under reflux conditions.
Major Products
Hydrazones: Formed from the reaction with aldehydes and ketones.
Substituted Products: Resulting from nucleophilic substitution reactions on the nitro groups.
Aplicaciones Científicas De Investigación
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in qualitative organic analysis to detect carbonyl compounds.
Biology: Employed in enzyme assays to study enzyme activity and inhibition.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the synthesis of polymerization catalysts and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide involves its reactivity with carbonyl compounds. The compound forms hydrazones through a condensation reaction, where the hydrazine group (-NHNH2) adds to the carbonyl group (C=O) of aldehydes or ketones, followed by the elimination of water . This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine group.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar applications for detecting carbonyl compounds.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis and enzyme assays.
Uniqueness
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide is unique due to the presence of both the dinitrophenyl and acetamide groups, which confer distinct reactivity and functionality. This makes it particularly useful in applications requiring specific interactions with carbonyl compounds and nucleophiles.
Propiedades
Número CAS |
101102-36-7 |
|---|---|
Fórmula molecular |
C15H13N5O5 |
Peso molecular |
343.29 g/mol |
Nombre IUPAC |
N-[4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C15H13N5O5/c1-10(21)17-12-4-2-11(3-5-12)9-16-18-14-7-6-13(19(22)23)8-15(14)20(24)25/h2-9,18H,1H3,(H,17,21) |
Clave InChI |
JNVRXDSZNKFKTM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)




![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)


![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)


